4-(Dipropylphosphoryl)aniline
Description
4-(Dipropylphosphoryl)aniline is an organophosphorus compound featuring an aniline backbone (C₆H₅–NH₂) substituted at the para position with a dipropylphosphoryl group (–O=P(Pr)₂). Its electronic properties are modulated by the electron-withdrawing phosphoryl group and electron-donating alkyl chains, creating a balance that affects reactivity and stability .
Properties
CAS No. |
834894-19-8 |
|---|---|
Molecular Formula |
C12H20NOP |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-dipropylphosphorylaniline |
InChI |
InChI=1S/C12H20NOP/c1-3-9-15(14,10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |
InChI Key |
LHGFTURRSBCXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and inferred properties of 4-(Dipropylphosphoryl)aniline and its analogs:
Electronic and Solubility Profiles
- Phosphoryl Group Effects: The dipropylphosphoryl group in 4-(Dipropylphosphoryl)aniline offers moderate polarity compared to the strongly electron-withdrawing trifluoromethyl groups in the pyridine-based analog . Propyl chains increase hydrophobicity relative to dimethylamino-phenyl substituents in the N1,N1-dimethyl derivative . Thiophene in 4-(Thiophen-3-yl)aniline introduces π-conjugation, enhancing conductivity in polymers, unlike the insulating propyl chains in the target compound .
- Solubility: Propyl groups in 4-(Dipropylphosphoryl)aniline likely improve solubility in non-polar solvents compared to the polar, sulfonic acid-derived analogs. The piperazine-containing analog () may exhibit higher aqueous solubility due to its basic nitrogen atoms .
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